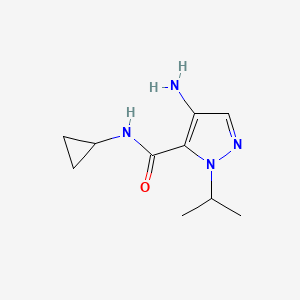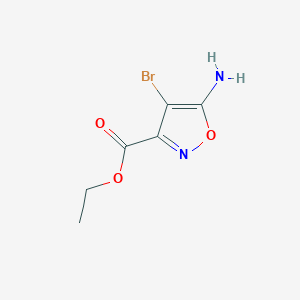![molecular formula C13H10N2O2S B2496826 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338750-50-8](/img/structure/B2496826.png)
3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis Approach
- 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one and related compounds can be synthesized using a green, catalytic four-component reaction. This approach is notable for its step economy, reduced catalyst loading, and easy purification, providing a more environmentally friendly method for producing these pharmacologically important compounds (Shi et al., 2018).
Antitumor Activity
- Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, such as this compound, have shown potent antitumor activity. This includes notable effectiveness against various human cancer cell lines like breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-Inflammatory Agents
- Certain derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and found to exhibit significant antimicrobial and anti-inflammatory activities. This indicates their potential use in the treatment of infections and inflammatory conditions (Tolba et al., 2018).
Cytotoxic Activity
- Novel fused derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and characterized, showing promising cytotoxic activity against breast and hepatocellular carcinoma cell lines. This highlights their potential as candidates for cancer therapy (Abbas et al., 2015).
ROCK Inhibitors
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of ROCK inhibitors. These compounds have shown significant potential in inhibiting ROCK downstream signaling and affecting cell morphology and migration, indicating their use in drug discovery targeting ROCKs (Miao et al., 2020).
Antibacterial and Antifungal Effects
- Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have displayed varied levels of antibacterial and antifungal effects, with certain compounds showing effects comparable or superior to standard drugs like Tetracycline. This suggests their potential as novel antimicrobial agents (Gaber et al., 2010).
Analgesic and Anti-Inflammatory Activities
- Studies on novel derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have shown them to possess analgesic and anti-inflammatory activities, with some compounds exhibiting activities equivalent to acetylsalicylic acid (Cannito et al., 1990).
Inhibitors of Human Protein Kinase CK2
- Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, related to thieno[2,3-d]pyrimidin-4(3H)-one, have been synthesized and tested as inhibitors of human protein kinase CK2. The most active compounds have shown considerable selectivity towards CK2 (Golub et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the strains H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .
Mode of Action
It has been observed that some of the compounds in this class have significant antimycobacterial activity . This suggests that they interact with their targets in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to its potential use as an antitubercular agent .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. Some compounds in this class have been found to exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM .
Análisis Bioquímico
Biochemical Properties
It has been observed that some compounds in the thienopyrimidinone class have significant antimycobacterial activity
Cellular Effects
Some thienopyrimidinones have been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)15-8-14-12-11(13(15)16)6-7-18-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMGHUOGAWHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325748 | |
| Record name | 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338750-50-8 | |
| Record name | 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide](/img/structure/B2496746.png)
![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)
![8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2496748.png)

![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)

![3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2496755.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)




![N-(2,4-dimethoxyphenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2496765.png)

